molecular formula C8H6BrNO4 B11720412 4-Bromo-2-methyl-3-nitrobenzoic acid

4-Bromo-2-methyl-3-nitrobenzoic acid

Cat. No.: B11720412
M. Wt: 260.04 g/mol
InChI Key: MXZFUBKSBUDBHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-nitrobenzoic acid (CAS 107650-20-4) is a high-purity solid organic compound with a molecular weight of 260.04 g/mol and the linear formula C₈H₆BrNO₄ . This multi-functional aromatic compound features a carboxylic acid, a bromine substituent, a nitro group, and a methyl group on its benzene ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Its primary research application is as a key synthetic intermediate for constructing more complex molecular architectures. The presence of multiple reactive sites allows for sequential and selective chemical transformations. The carboxylic acid group can be readily converted to esters or amides, while the bromine atom is an effective leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds . The electron-withdrawing nitro group influences the electronic properties of the ring and can be reduced to an aniline, serving as a handle for further functionalization. This combination of features makes it a crucial precursor in the synthesis of potential pharmaceutical agents and other specialized chemicals . Handling of this compound requires appropriate safety precautions. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use personal protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated environment. Warning: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

4-bromo-2-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

MXZFUBKSBUDBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Methyl 3 Nitrobenzoic Acid

Established Synthetic Routes for 4-Bromo-2-methyl-3-nitrobenzoic Acid

Established synthetic routes to this compound typically involve a multi-step process starting from simpler, commercially available precursors. The key transformations include the introduction of the nitro group via nitration, the incorporation of the bromine atom through bromination, and the formation of the carboxylic acid group via oxidation of a methyl group. The order of these steps is critical to achieve the desired substitution pattern.

Nitration Strategies for Introducing the Nitro Group

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the synthesis of this compound, nitration can be performed on a precursor such as 4-bromo-2-methylbenzoic acid.

The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group, and the bromo group is a deactivating, ortho-, para-directing group. When nitrating 4-bromo-2-methylbenzoic acid, the directing effects of the existing substituents must be considered. The incoming nitro group will preferentially substitute at the position most activated and least sterically hindered. In this case, the position ortho to the methyl group and meta to the carboxylic acid group is the target. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. quora.comstmarys-ca.edu The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products. quora.com

A plausible reaction scheme is as follows:

4-Bromo-2-methylbenzoic acid + HNO₃/H₂SO₄ → this compound

Integrated Bromination and Nitration Approaches from Precursors

An alternative strategy involves performing bromination on a precursor that already contains the nitro and methyl groups, such as 2-methyl-3-nitrobenzoic acid. Bromination is also an electrophilic aromatic substitution reaction, and the regioselectivity is again determined by the existing substituents.

In 2-methyl-3-nitrobenzoic acid, the carboxylic acid and nitro groups are meta-directing, while the methyl group is ortho-, para-directing. The incoming bromine atom would be directed to the position para to the methyl group and meta to the nitro and carboxylic acid groups. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). quora.com

A potential synthetic sequence is:

2-Methyl-3-nitrobenzoic acid + Br₂/FeBr₃ → this compound

The choice between nitrating a brominated precursor or brominating a nitrated precursor would depend on the relative ease of the reactions, the yields, and the purity of the desired isomer obtained.

Oxidative Methods in Carboxylic Acid Formation

The carboxylic acid functionality can be introduced by the oxidation of a methyl group on a suitable precursor. For instance, a synthetic route could start with 4-bromo-2-methyl-3-nitrotoluene. The methyl group at the 1-position can be oxidized to a carboxylic acid group.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. quora.combritannica.com The reaction is typically carried out in an aqueous solution, and the product is obtained after acidification.

The reaction can be represented as:

4-Bromo-2-methyl-3-nitrotoluene + KMnO₄/H₂O → this compound

Modern oxidative methods are also being explored to make this process more environmentally friendly. For example, catalytic oxidation using air or molecular oxygen in the presence of metal catalysts like cobalt or manganese salts has been investigated for the oxidation of toluene (B28343) derivatives to their corresponding benzoic acids. onepetro.orgorganic-chemistry.org Another approach involves the photooxidation of toluene derivatives using bromine and water, which proceeds under catalyst-free conditions. thieme.dethieme-connect.com

Advanced Synthetic Development for this compound

Recent advances in synthetic organic chemistry focus on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These advanced methodologies are applicable to the synthesis of complex molecules like this compound.

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity is a primary goal in the synthesis of polysubstituted aromatic compounds to avoid the formation of difficult-to-separate isomeric mixtures. The directing effects of substituents can sometimes lead to a mixture of products. Advanced synthetic methods aim to overcome this by employing specific reagents or reaction conditions that favor the formation of a single isomer.

For nitration, the use of milder nitrating agents or alternative reaction media can enhance regioselectivity. For instance, chemo- and regioselective nitration of aromatics has been achieved in the aqueous phase without the need for a co-acid. frontiersin.org The choice of the nitrating agent and reaction conditions can significantly influence the ortho/para/meta product distribution. rsc.org

Similarly, in bromination reactions, the choice of the brominating agent and catalyst can dictate the position of bromination. For example, zeolites have been used to induce high para-selectivity in the electrophilic bromination of some aromatic compounds. nih.gov N-bromosuccinimide (NBS) is another reagent that can offer different selectivity compared to bromine and a Lewis acid. nih.gov Theoretical calculations are also being used to predict the positional selectivity in electrophilic aromatic brominations, which can guide the experimental design for achieving the desired isomer. nih.gov

Catalyst Applications in Enhanced Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher efficiency, and with greater selectivity. In the context of synthesizing this compound, catalysts can be applied to various steps.

For the oxidation of the methyl group, catalytic methods are particularly attractive as they can replace stoichiometric amounts of strong, often toxic, oxidizing agents. Cobalt and manganese salts are effective catalysts for the aerobic oxidation of substituted toluenes. organic-chemistry.org The use of phase-transfer catalysts can also enhance the efficiency of oxidation reactions.

Interactive Data Tables

Table 1: Comparison of Nitration Strategies
Starting MaterialNitrating AgentKey Considerations
4-Bromo-2-methylbenzoic acidHNO₃/H₂SO₄Directing effects of -COOH, -CH₃, and -Br groups must be carefully considered to achieve nitration at the desired position. Low temperatures are crucial.
2-Methyl-4-bromotolueneHNO₃/H₂SO₄Oxidation of the second methyl group would be a subsequent step.
Table 2: Oxidative Methods for Carboxylic Acid Formation
PrecursorOxidizing SystemAdvantages
4-Bromo-2-methyl-3-nitrotolueneKMnO₄ or H₂CrO₄Well-established and reliable method.
4-Bromo-2-methyl-3-nitrotolueneO₂/Co or Mn catalystsMore environmentally friendly, uses air as the oxidant. onepetro.orgorganic-chemistry.org
4-Bromo-2-methyl-3-nitrotolueneBr₂/H₂O/lightCatalyst-free and uses readily available reagents. thieme.dethieme-connect.com

Key Chemical Reactions and Derivatization of this compound

The chemical transformations of this compound are primarily centered around its four functional moieties. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the directing effects of the methyl and bromo substituents, allows for a range of reactions including reduction, nucleophilic substitution, cross-coupling, and functionalization of the acid and methyl groups.

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, yielding highly valuable aniline (B41778) derivatives. For this compound, this reaction would produce 3-amino-4-bromo-2-methylbenzoic acid. A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other reducible functional groups.

Common methods for nitro group reduction include catalytic hydrogenation and the use of metals in acidic media. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly efficient. google.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this conversion. google.com For substrates with other sensitive groups, milder and more selective reagents might be preferred.

Table 1: Representative Conditions for Nitro Group Reduction in Aromatic Compounds.
Reagent/CatalystSolventConditionsProductReference
H₂, Pd/CMethanol (B129727) or EthanolRoom Temperature, Atmospheric PressureCorresponding Aniline google.com
Fe, HClWater/EthanolRefluxCorresponding Aniline google.com
SnCl₂·2H₂OEthanolRefluxCorresponding Aniline google.com
Zn, Hydrazine GlyoxylateMethanolRoom TemperatureCorresponding Aniline chembk.com

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the aryl halide towards attack by nucleophiles. This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

For example, reaction with primary or secondary amines can lead to the formation of N-substituted 3-amino-2-methyl-3-nitrobenzoic acid derivatives. Such reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the hydrogen bromide formed. Copper-catalyzed amination procedures have also been shown to be effective for the coupling of bromobenzoic acids with amines.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides.
Aryl Halide AnalogueNucleophileConditionsProduct TypeReference
3-Bromo-4-nitropyridineAmines (e.g., Morpholine)DMSO, TEA, 90 °CN-Substituted aminopyridine clockss.org
2-Bromobenzoic acidAmines (e.g., Aniline)Cu powder, Cu₂O, K₂CO₃, RefluxN-Aryl anthranilic acid nih.gov
1-Bromo-4-nitrobenzeneAlkoxides (e.g., NaOMe)Methanol, Reflux4-NitroanisoleGeneral SNAr

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction would involve coupling with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. Suzuki couplings are known to be tolerant of a wide range of functional groups, including nitro groups. researchgate.net

Negishi Coupling : This involves the reaction with an organozinc reagent, catalyzed by a palladium or nickel complex. The Negishi coupling is particularly useful for its high reactivity and functional group tolerance. quora.comchemicalbook.com

Stille Coupling : This reaction utilizes organotin reagents.

Heck Coupling : This involves the coupling with an alkene.

For these reactions to proceed efficiently, it is often necessary to first protect the carboxylic acid group, for instance as a methyl or ethyl ester, to prevent interference with the basic or organometallic reagents used in the coupling.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides.
Reaction TypeCoupling PartnerCatalyst (Example)Base (Example)Solvent (Example)Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane/Water or Toluene/Ethanol chemicalbook.comnih.gov
NegishiOrganozinc reagentPd(dppf)Cl₂-THF or Dioxane quora.comresearchgate.net
StilleOrganostannanePd(PPh₃)₄-Toluene or DMF chemicalbook.com

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

Esterification : Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the compound's solubility and electronic properties. For instance, Fischer esterification of the related 4-amino-3-nitrobenzoic acid with methanol yields the methyl ester. bond.edu.au

Amide Formation : Activation of the carboxylic acid, for example with thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with a primary or secondary amine, yields an amide. Direct coupling methods using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield (4-bromo-2-methyl-3-nitrophenyl)methanol.

The methyl group on the aromatic ring can also undergo chemical transformations, although these reactions might require specific conditions to avoid side reactions with the other functional groups.

Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. ncert.nic.in However, in the case of this compound, this would lead to a dicarboxylic acid derivative, and the harsh conditions could affect other parts of the molecule.

Halogenation : Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV light, can introduce a halogen atom onto the methyl group, forming a benzylic halide. libretexts.org This would produce 4-bromo-2-(bromomethyl)-3-nitrobenzoic acid, a versatile intermediate for further nucleophilic substitutions.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methyl 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the definitive structural assignment of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-Bromo-2-methyl-3-nitrobenzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 4, a methyl group at position 2, and a nitro group at position 3, relative to the carboxylic acid at position 1—dictates a specific splitting pattern for the two remaining aromatic protons.

The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The methyl protons are predicted to resonate as a singlet at approximately 2.5-2.7 ppm. The aromatic region is expected to show two doublets, corresponding to the protons at C5 and C6. The proton at C6, being ortho to the bromine atom, is likely to be the most downfield of the two aromatic protons.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
COOH 10.0 - 13.0 Broad Singlet -
Ar-H (C5) ~7.8 Doublet ~8.0
Ar-H (C6) ~8.1 Doublet ~8.0
CH₃ 2.5 - 2.7 Singlet -

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. The spectrum is expected to exhibit eight distinct signals, corresponding to the seven carbons of the substituted benzene ring and the single carbon of the methyl group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the various substituents.

The carboxylic acid carbon is anticipated to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons directly attached to the electron-withdrawing nitro and bromo groups will also be significantly shifted. The carbon bearing the nitro group (C3) is expected to be highly deshielded, while the carbon attached to the bromine (C4) will also show a downfield shift. The methyl carbon will appear at a characteristic upfield position.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
COOH 165 - 170
C1 130 - 135
C2 138 - 142
C3 148 - 152
C4 120 - 125
C5 135 - 140
C6 128 - 132
CH₃ 18 - 22

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is anticipated, which is a hallmark of the O-H stretching vibration of the carboxylic acid dimer, a feature commonly observed in the solid state for benzoic acid derivatives. docbrown.infospectroscopyonline.com The strong, sharp absorption of the carbonyl (C=O) stretch of the carboxylic acid is predicted to appear in the range of 1700-1720 cm⁻¹. spectroscopyonline.com

The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations will likely be observed as weaker bands just above 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 2500 - 3300 Broad, Strong
C-H stretch (Aromatic) 3000 - 3100 Weak to Medium
C=O stretch (Carboxylic acid) 1700 - 1720 Strong
NO₂ asymmetric stretch 1530 - 1560 Strong
NO₂ symmetric stretch 1340 - 1370 Strong
C-O stretch (Carboxylic acid) 1250 - 1350 Medium
C-Br stretch 500 - 650 Medium

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is expected to give a strong and characteristic Raman band in the region of 1340-1370 cm⁻¹. rsc.orgspectroscopyonline.com The aromatic ring vibrations are also typically strong in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will likely be weaker in the Raman spectrum. The C-Br bond, being a heavier single bond, will have a characteristic low-frequency Raman signal.

Predicted Raman Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
NO₂ symmetric stretch 1340 - 1370 Strong
C-H stretch (Aromatic) 3000 - 3100 Medium
C=O stretch (Carboxylic acid) 1700 - 1720 Weak to Medium
C-Br stretch 500 - 650 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C₈H₆BrNO₄, the expected monoisotopic mass is approximately 259.95 u. Due to the presence of bromine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. nih.gov Decarboxylation, the loss of CO₂, from the parent ion is also a likely fragmentation pathway for benzoic acid derivatives. nih.gov Another expected fragmentation is the loss of the bromine atom.

Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Notes
259/261 [C₈H₆BrNO₄]⁺ Molecular ion (M⁺) with characteristic bromine isotope pattern
213/215 [M - NO₂]⁺ Loss of the nitro group
214/216 [M - COOH]⁺ Loss of the carboxyl group
180 [M - Br]⁺ Loss of the bromine atom
168 [M - NO₂ - COOH]⁺ Subsequent loss of nitro and carboxyl groups

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer.

When analyzed in negative ion mode, the carboxylic acid group readily deprotonates, leading to the formation of a prominent pseudomolecular ion [M-H]⁻. For this compound (C₈H₆BrNO₄), the expected mass-to-charge ratio (m/z) for this ion would be approximately 258.9/260.9, reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Further fragmentation under tandem MS (MS/MS) conditions could involve the loss of small molecules such as CO₂ (44 Da) from the carboxylate group or NO₂ (46 Da). The detection of these characteristic ions and fragments confirms the molecular identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. This technique is instrumental in distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, the theoretical exact mass of the deprotonated molecule [C₈H₅⁷⁹BrNO₄]⁻ is calculated to be 258.9405, while the [C₈H₅⁸¹BrNO₄]⁻ isotopologue has a theoretical exact mass of 260.9385. An experimental HRMS measurement that aligns with these calculated values to within a few parts per million (ppm) provides definitive evidence for the compound's elemental formula, C₈H₆BrNO₄, thereby confirming its identity with a high degree of confidence.

Ion Elemental Composition Calculated Exact Mass
[M-H]⁻[C₈H₅⁷⁹BrNO₄]⁻258.9405
[M-H]⁻[C₈H₅⁸¹BrNO₄]⁻260.9385

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not described in publicly available databases, analysis of closely related structures, such as the isomer 4-Bromo-3-nitrobenzoic acid, offers significant insight into the likely solid-state conformation and packing. nih.gov X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.

For substituted benzoic acids, the dihedral angle between the plane of the aromatic ring and the carboxylic acid group is a key structural parameter. In similar molecules, this angle is typically small, indicating a nearly planar conformation, though steric hindrance from ortho-substituents can induce greater twisting. researchgate.net

The crystal packing of aromatic carboxylic acids is predominantly governed by the formation of robust hydrogen bonds, supplemented by other non-covalent interactions. In the case of this compound, several key interactions are expected to dictate the supramolecular assembly.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen from nitro or carboxyl groups of adjacent molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Dipole-Dipole Interactions: The highly polar nitro group contributes to significant dipole moments, leading to dipole-dipole interactions that influence molecular orientation in the crystal.

Analysis of the isomer 4-Bromo-3-nitrobenzoic acid reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov This structure is stabilized by a combination of strong hydrogen bonds and weaker C–H⋯O interactions, which directly influence the material's mechanical properties. nih.gov A similar packing motif driven by comparable intermolecular forces would be anticipated for this compound.

The most prominent feature in the hydrogen bonding network of nearly all crystalline carboxylic acids is the formation of a centrosymmetric dimer. This motif consists of a pair of molecules linked by two strong O-H⋯O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring pattern. researchgate.net This robust interaction is almost certainly the primary organizing force in the crystal structure of this compound.

Chromatographic Methodologies for Purity and Degradation Analysis of this compound

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the predominant analytical technique for assessing the purity and stability of pharmaceutical compounds. A stability-indicating assay is a validated quantitative method that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. conicet.gov.ar

While a specific method for this compound is not published, a comprehensive stability-indicating HPLC-UV method has been developed and validated for the structurally analogous compound 4-bromomethyl-3-nitrobenzoic acid. oup.comoup.comnih.govresearchgate.net The principles and parameters from this study provide a robust framework for developing a similar assay for this compound.

The validated method for the analogue utilized a reversed-phase approach, which is ideal for separating moderately polar compounds. nih.gov Forced degradation studies, involving exposure to acidic, alkaline, oxidative, and photolytic conditions, were performed to demonstrate the method's selectivity and ability to resolve the parent compound from its degradation products. oup.comresearchgate.net The compound showed significant degradation under acidic and alkaline hydrolytic conditions, forming 4-hydroxymethyl-3-nitrobenzoic acid. oup.comnih.gov

The chromatographic conditions and performance parameters from this validated method are summarized below and serve as an excellent starting point for the analysis of this compound.

Parameter Condition / Value
Column Octadecylsilane (C18)
Mobile Phase Methanol (B129727)–water (80:20, v/v), pH 4.0 adjusted with formic acid
Flow Rate 0.7 mL/min
Detection Wavelength 271 nm
Column Temperature 30°C
Injection Volume 20 µL
Retention Time (t_R) 4.32 min
Linearity (r²) > 0.999
Accuracy (Average Recovery) 99.97%
Precision (Average RSD) 0.67%

Data adapted from the validated method for 4-bromomethyl-3-nitrobenzoic acid. oup.comnih.gov


Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic)

Forced degradation or stress testing is undertaken to demonstrate the specificity of stability-indicating methods and to understand the degradation pathways of a drug substance. This involves subjecting the compound to conditions more severe than accelerated stability testing.

Hydrolytic Degradation

This would involve studying the degradation of the compound in acidic, alkaline, and neutral aqueous solutions. The study would typically measure the rate of degradation and identify the resulting products. For a compound like this compound, hydrolysis could potentially affect the carboxylic acid, nitro, or bromo groups, although the benzene ring itself is generally stable to hydrolysis under typical conditions.

(No specific data available for this compound.)

Oxidative Degradation

Oxidative stress testing exposes the compound to an oxidizing agent, such as hydrogen peroxide. The purpose is to determine the susceptibility of the compound to oxidation. Functional groups that are typically susceptible to oxidation would be of primary interest. The methyl group on the benzene ring could potentially be oxidized.

(No specific data available for this compound.)

Photolytic Degradation

Photostability testing is performed to see how the drug substance behaves when exposed to light. Samples are typically exposed to a light source that produces a combination of visible and ultraviolet light. The nitro group in the structure of this compound might be susceptible to photolytic degradation.

(No specific data available for this compound.)

Data Tables

Without experimental data from forced degradation studies on this compound, data tables detailing the conditions, percentage of degradation, and degradation products cannot be generated.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Methyl 3 Nitrobenzoic Acid

Absence of Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in computational chemistry for elucidating molecular structure, stability, and spectroscopic characteristics. For 4-Bromo-2-methyl-3-nitrobenzoic acid, specific data in the following areas are not present in the reviewed literature:

Density Functional Theory (DFT) for Optimized Geometries

No published studies were found that employed Density Functional Theory (DFT) to determine the optimized molecular geometry of this compound. Such calculations would provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Conformational Analysis and Energetic Stability

The rotational freedom around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the nitro group, can lead to different conformers of the molecule. A computational conformational analysis would identify the most energetically stable conformers and the energy barriers between them. However, no such analysis for this compound has been reported.

Prediction of Vibrational Frequencies and Spectral Correlation

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By correlating calculated frequencies with observed spectral bands, a detailed assignment of vibrational modes can be achieved. There are no available studies that present the predicted vibrational spectrum of this compound.

Lack of Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. This computational technique has not been applied to study this compound, according to the available literature.

No Theoretical Prediction of Chemical Reactivity and Selectivity

Computational methods are often used to predict the chemical reactivity and selectivity of molecules through the analysis of frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. Such theoretical predictions are currently absent for this compound.

A comprehensive search for specific computational and theoretical studies on this compound did not yield sufficient detailed research findings to construct the article as requested. The available scientific literature primarily focuses on structurally related but distinct compounds, such as 4-methyl-3-nitrobenzoic acid or other isomers.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed data tables and research findings strictly for "this compound" that would meet the requirements for the specified sections on Frontier Molecular Orbital (FMO) Theory Applications, Reaction Pathway Modeling, and Non-linear Optical (NLO) Properties. Information on analogous compounds cannot be substituted without violating the explicit instructions to focus solely on the specified molecule.

Research Applications of 4 Bromo 2 Methyl 3 Nitrobenzoic Acid in Organic Synthesis and Functional Materials

Utilization as a Building Block in Complex Organic Molecule Synthesis

The strategic positioning of reactive functional groups on the aromatic ring of 4-Bromo-2-methyl-3-nitrobenzoic acid makes it a valuable synthon for the elaboration of more complex molecular structures. While direct examples of its use in the total synthesis of natural products are not extensively documented, the reactivity of its core structure, as seen in the related compound 4-bromo-2-methylbenzoic acid, highlights its potential. This related compound has been successfully employed in the synthesis of a variety of complex molecules, including:

Phenoxybenzoylphenyl acetic acids: These compounds have been investigated for their potential biological activities. The synthesis involves leveraging the reactive sites on the 4-bromo-2-methylbenzoic acid backbone for further chemical transformations. chemicalbook.com

Isoindolinone derivatives: This class of heterocyclic compounds is prevalent in many biologically active molecules. The synthesis can be initiated from 4-bromo-2-methylbenzoic acid, demonstrating the utility of this scaffold in constructing complex heterocyclic systems. chemicalbook.com

2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole and -thiadiazole: These molecules are synthesized through multi-step methodologies that utilize the reactivity of the bromine and carboxylic acid functionalities. chemicalbook.com

Mesogen-jacketed liquid crystalline polymers: The rigid structure of the benzoic acid derivative makes it a suitable component for the synthesis of polymers with specific liquid crystalline properties. chemicalbook.com

The presence of the additional nitro group in this compound offers further synthetic handles. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation and the construction of nitrogen-containing heterocycles. smolecule.com This versatility allows for the introduction of diverse functionalities and the building of intricate molecular frameworks.

Role as an Intermediate in Medicinal Chemistry Research

The application of this compound as an intermediate has been particularly significant in the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of therapeutic agents.

Contribution to the Synthesis of Lonafarnib and Analogues

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Lonafarnib. smolecule.com Lonafarnib is a farnesyltransferase inhibitor that has been approved for the treatment of progeria and is being investigated for its potential in treating various cancers.

The synthesis of Lonafarnib leverages the specific functionalities of this compound. The synthetic pathway typically involves the following key transformations:

StepTransformationReagents and ConditionsPurpose
1Reduction of the nitro groupe.g., Iron (Fe) in acidic mediumTo form the corresponding aniline (B41778) derivative, which is a key precursor for subsequent reactions.
2Amide couplingWith an appropriate amineTo introduce a side chain that is essential for the biological activity of Lonafarnib.
3Further modificationsVarious, including cyclization and other functional group manipulationsTo complete the synthesis of the complex tricyclic core of Lonafarnib.

The bromine atom on the aromatic ring can also be utilized for cross-coupling reactions to introduce further diversity and generate analogues of Lonafarnib for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the pharmacological properties of the drug, such as its potency, selectivity, and pharmacokinetic profile.

Development of Other Pharmaceutical Precursors

The versatile reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of a range of other pharmaceutical precursors. For instance, a related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been utilized as a key precursor in a four-step sequence to synthesize trisubstituted 1,4-benzodiazepine-2,3-diones. This class of compounds is known to possess a wide range of biological activities, including acting as central nervous system depressants.

The synthetic utility of the core structure is further highlighted by the use of 4-Bromo-2-methylbenzoic acid in the preparation of precursors for:

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors. chemicalbook.com

6-bromo-8-chloro-N-propylisoquinolone derivatives. chemicalbook.com

These examples underscore the potential of this compound as a versatile platform for the development of novel pharmaceutical intermediates and, ultimately, new therapeutic agents.

Applications in the Design and Development of Functional Materials

The unique electronic and structural features of this compound also make it an intriguing candidate for the development of functional materials with tailored properties.

Derivatization for Tailored Optical and Electronic Properties

The aromatic core of this compound, substituted with both an electron-withdrawing nitro group and a halogen, provides a basis for creating molecules with interesting optical and electronic properties. The photophysical properties of aromatic nitro compounds are a subject of ongoing research. For instance, theoretical studies on the related molecule 4-methyl-3-nitrobenzoic acid have been conducted to understand its molecular structure, vibrational frequencies, and first-order hyperpolarizability, which are relevant for nonlinear optical applications.

By chemically modifying the carboxylic acid, bromine, or nitro group, it is possible to tune the electronic structure of the molecule and, consequently, its absorption and emission characteristics. For example, the bromine atom can be replaced through various cross-coupling reactions to introduce different organic moieties, thereby altering the conjugation and electronic properties of the system. Such derivatization strategies could lead to the development of new organic dyes, fluorescent probes, or materials for electronic devices.

Investigation as a Component in Photoresponsive Systems (e.g., photocleavable linkers)

The ortho-nitrobenzyl group is a well-established photolabile protecting group in organic synthesis and has been extensively used in the development of photoresponsive materials. researchgate.netresearchgate.net Upon irradiation with UV light, ortho-nitrobenzyl derivatives undergo an intramolecular rearrangement that leads to the cleavage of a covalent bond, allowing for the controlled release of a linked molecule.

While direct applications of this compound as a photocleavable linker are not yet widely reported, its core structure, which contains an ortho-nitrobenzyl-like moiety (the 2-methyl-3-nitrobenzoyl group), suggests its potential in this area. By attaching a molecule of interest to the carboxylic acid group, it may be possible to create a conjugate that can be cleaved upon exposure to light. This property could be exploited in various applications, including:

Drug delivery: Encapsulating a drug with a photoresponsive material that releases the therapeutic agent upon irradiation at a specific site in the body.

Tissue engineering: Creating scaffolds with photopatternable properties to control cell adhesion and growth.

"Smart" materials: Developing polymers that change their properties, such as solubility or shape, in response to a light stimulus. nih.govrsc.org

Further research into the photochemistry of this compound and its derivatives is warranted to explore its full potential as a component in photoresponsive systems.

Contribution to Chemical Library Synthesis and Combinatorial Approaches

The structure of this compound offers several points for chemical modification, making it a theoretically attractive scaffold for diversity-oriented synthesis. The carboxylic acid group, the bromine atom, and the nitro group each provide a handle for a variety of chemical transformations.

Potential Synthetic Utility in Combinatorial Chemistry:

The general strategy for employing a scaffold like this compound in combinatorial synthesis would involve a series of parallel or split-and-pool reactions to append a diverse set of building blocks to the core structure.

Carboxylic Acid Group: The carboxyl functional group can be readily converted into a wide array of other functionalities. For instance, it can be transformed into amides, esters, or ketones through well-established coupling reactions. In a combinatorial setting, a diverse collection of amines or alcohols could be reacted with the carboxylic acid to generate a library of amides or esters, respectively.

Bromine Atom: The bromo substituent on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, or vinyl groups, thereby significantly increasing the structural diversity of the resulting library.

Nitro Group: The nitro group can be reduced to an amine, which then serves as a new point for diversification. This newly formed amino group can be acylated, alkylated, or used in the formation of sulfonamides, providing another layer of chemical space to be explored.

The table below outlines the potential diversification points of the this compound scaffold and the types of chemical reactions that could be employed in a combinatorial synthesis workflow.

Functional GroupPotential ReactionsResulting Functionalities
Carboxylic AcidAmide coupling, EsterificationAmides, Esters
Bromine AtomSuzuki coupling, Stille coupling, Heck reactionBiaryls, Alkenes
Nitro GroupReduction to amine, followed by Acylation, SulfonylationAnilines, Amides, Sulfonamides

While direct examples for this compound are not available, studies on analogous polysubstituted benzoic acids have demonstrated the feasibility of such approaches. For instance, other halo- and nitro-substituted benzoic acids have been successfully utilized as scaffolds in solid-phase synthesis to generate libraries of heterocyclic compounds for drug discovery programs. This precedent suggests that this compound possesses the necessary chemical attributes to be a valuable component in the construction of diverse chemical libraries, should a research program require the specific substitution pattern it offers.

Future Research Directions and Unexplored Potential of 4 Bromo 2 Methyl 3 Nitrobenzoic Acid

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of substituted nitrobenzoic acids often relies on multi-step processes that may involve harsh reagents and generate significant chemical waste. Future research should prioritize the development of more sustainable and atom-economical synthetic routes to 4-Bromo-2-methyl-3-nitrobenzoic acid.

Furthermore, exploring electrochemical methods for the synthesis of benzoic acid derivatives presents a green alternative to classical approaches. nih.gov Electrochemical carboxylation, for example, could utilize CO2 as a C1 source, enhancing the atom economy of the synthesis. nih.gov Additionally, research into novel catalytic systems for the oxidation of a corresponding toluene (B28343) derivative could lead to more environmentally friendly processes, potentially using molecular oxygen as the terminal oxidant. researchgate.net The development of solvent-free or green-solvent-based reaction conditions would further contribute to the sustainability of the synthesis. researchgate.netfigshare.com

A comparative analysis of potential sustainable synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
C-H Activation Fewer synthetic steps, reduced waste, high atom economy.Achieving high regioselectivity, catalyst cost and recyclability.
Electrochemical Synthesis Use of electricity as a clean reagent, potential for CO2 utilization.Scalability, electrode material development, reaction optimization.
Biomimetic Catalysis Mild reaction conditions, high selectivity, environmentally benign catalysts.Catalyst stability and lifetime, substrate scope.
Flow Chemistry Improved safety and control, easier scalability, potential for automation.Initial setup cost, optimization of flow parameters.

Discovery of Novel Reactivity and Unconventional Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations, many of which remain unexplored.

The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. Future work could explore novel catalytic systems to achieve these couplings with higher efficiency and under milder conditions. Decarboxylative bromination also presents an alternative pathway for the formation of aryl bromides. nih.gov

The nitro group is not only a powerful electron-withdrawing group that influences the reactivity of the aromatic ring, but it can also be reduced to an amino group. This transformation would provide access to a new class of derivatives, such as anthranilic acid analogs, which are valuable precursors for the synthesis of heterocycles and pharmaceuticals. The diverse reactivity of nitroaromatic compounds offers numerous possibilities for functionalization. mdpi.comfrontiersin.orgnih.gov

The carboxylic acid moiety can be converted into a variety of other functional groups, including esters, amides, and acid halides, providing a platform for the synthesis of diverse compound libraries. Transition-metal-catalyzed functionalization of the C-H bond ortho to the carboxylic acid is another exciting area for exploration. nih.govresearchgate.net

The methyl group can also be a site for functionalization. Recent advances in C(sp³)–H activation could enable the selective transformation of the methyl group into other functionalities, such as hydroxymethyl or halomethyl groups, further expanding the chemical space accessible from this starting material. acs.orgacs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical sciences, and their application to the study of this compound could accelerate the discovery of new applications. google.comnih.govnih.govspringernature.com

De novo drug design algorithms could be employed to generate novel derivatives of this compound with optimized properties for specific biological targets. harvard.edu By learning from vast datasets of known bioactive molecules, these algorithms can propose new structures with a higher probability of success, thereby reducing the time and cost associated with drug discovery. harvard.edu

Predictive modeling can be used to forecast the physicochemical and biological properties of virtual derivatives. For instance, quantitative structure-activity relationship (QSAR) models could predict the toxicity, solubility, and potential therapeutic activity of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Furthermore, AI can assist in the prediction of synthetic pathways , helping chemists to devise the most efficient and sustainable routes to novel derivatives. harvard.edu By analyzing known chemical reactions, machine learning models can suggest optimal reagents, catalysts, and reaction conditions.

Expansion into Novel Material Science Applications

The rigid structure and multiple functional groups of this compound make it an attractive building block for the synthesis of advanced materials.

One area of significant potential is in the development of metal-organic frameworks (MOFs) and coordination polymers . researchgate.net The carboxylic acid group can coordinate to metal ions, while the other substituents can be used to tune the porosity, stability, and functionality of the resulting framework. researchgate.netacs.org These materials could have applications in gas storage, separation, and catalysis.

The aromatic nature of the compound, combined with its functional groups, also suggests its potential use as a monomer for the synthesis of specialty polymers . For example, polyesters or polyamides derived from this compound could exhibit unique thermal, mechanical, or optical properties. The presence of the bromine and nitro groups could also be exploited for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Deeper Exploration of Molecular Mechanisms in Biological Systems

Preliminary research on structurally similar compounds suggests that this compound may possess interesting biological activities. A study on 4-methyl-3-nitrobenzoic acid revealed its ability to inhibit the migration of non-small cell lung cancer cells. nih.gov This finding provides a strong rationale for investigating the potential anticancer properties of this compound.

Future research should focus on a systematic evaluation of its biological effects through high-throughput screening against a panel of cancer cell lines and other disease models. Should promising activity be identified, the next step would be to elucidate its mechanism of action . This would involve identifying the specific molecular targets through which the compound exerts its effects. riken.jp Techniques such as affinity chromatography, proteomics, and molecular docking could be employed to pinpoint the protein or nucleic acid targets. researchgate.netnih.govresearchgate.net

Understanding the structure-activity relationship (SAR) will also be crucial. By synthesizing and testing a library of derivatives with systematic modifications to each of the functional groups, researchers can determine which parts of the molecule are essential for its biological activity. This knowledge will be invaluable for the design of more potent and selective analogs. Benzoic acid derivatives have been explored for their potential in cancer treatment, providing a foundation for this line of inquiry. nih.govgoogle.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-bromo-2-methyl-3-nitrobenzoic acid, and how are they experimentally determined?

  • Answer : The compound’s molecular weight (246.01 g/mol) and melting point (184–186°C) are critical for identification and purity assessment. Melting points are determined via differential scanning calorimetry (DSC) or capillary methods. Spectral characterization includes 1H^1H-NMR and IR spectroscopy to confirm functional groups (e.g., nitro, carboxylic acid). For instance, IR peaks near 1700 cm1^{-1} indicate the carboxylic acid C=O stretch, while nitro groups show bands around 1520–1350 cm1^{-1}. Purity is validated via HPLC with UV detection at 254 nm .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A two-step synthesis is typical:

Bromination : 2-methylbenzoic acid undergoes electrophilic bromination using HBr/H2 _2SO4_4 to yield 4-bromo-2-methylbenzoic acid.

Nitration : The brominated intermediate is nitrated with HNO3 _3/H2 _2SO4_4 under controlled conditions (0–5°C) to achieve regioselective nitro substitution at the 3-position.
Reaction progress is monitored via TLC, and intermediates are purified via recrystallization (e.g., using ethanol/water) .

Q. How can researchers optimize the purification of this compound?

  • Answer : Recrystallization from ethanol/water (1:3 v/v) is effective due to the compound’s moderate solubility in hot ethanol and low solubility in cold water. For impurities like unreacted starting materials, column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended. Purity >95% is achievable, as confirmed by melting point consistency and HPLC .

Advanced Research Questions

Q. How does the steric and electronic environment of the methyl and nitro groups influence reactivity in cross-coupling reactions?

  • Answer : The methyl group at the 2-position induces steric hindrance, potentially slowing Suzuki-Miyaura coupling at the 4-bromo position. The nitro group at the 3-position is a strong electron-withdrawing group, activating the benzene ring for nucleophilic substitution but deactivating it for electrophilic reactions. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing partial charges and frontier molecular orbitals. Experimental validation involves comparing coupling yields with/without substituents .

Q. What strategies resolve contradictions in spectral data interpretation for nitro-aromatic compounds like this compound?

  • Answer : Discrepancies in 1H^1H-NMR shifts (e.g., aromatic proton splitting patterns) may arise due to resonance effects or solvent interactions. Deuterated DMSO is preferred for resolving carboxylic acid protons (~12–14 ppm). For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) clarifies coupling relationships. Conflicting IR data can be cross-validated with Raman spectroscopy, which is less affected by solvent interference .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinities to target proteins (e.g., SARS-CoV-2 main protease). ADMET predictions (e.g., SwissADME) evaluate bioavailability and toxicity. For example, nitro groups may increase metabolic instability, requiring structural optimization (e.g., replacing nitro with cyano). Quantum chemical studies (e.g., HOMO-LUMO gaps) correlate electronic properties with antioxidant potential .

Q. What experimental designs mitigate side reactions during nitration of brominated benzoic acids?

  • Answer : To avoid over-nitration or di-substitution:

  • Use dilute HNO3 _3 (≤68%) and low temperatures (0–5°C).
  • Employ H2 _2SO4_4 as a dehydrating agent to enhance nitronium ion (NO2+_2^+) formation.
  • Monitor reaction progress via inline FTIR to detect intermediate nitration species.
    Post-reaction quenching with ice-water minimizes degradation .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference experimental NMR/IR with databases like NIST Chemistry WebBook .
  • Safety Protocols : Handle nitro compounds in fume hoods; use PPE due to potential mutagenicity (refer to SDS guidelines for brominated aromatics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.